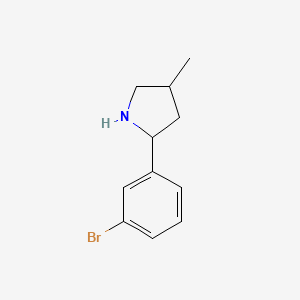
Ammonium pentachlororuthenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium pentachlororuthenate is an organometallic compound with the chemical formula (NH₄)₂[RuCl₅(H₂O)]. It is a coordination complex of ruthenium, where the central ruthenium atom is surrounded by five chloride ions and one water molecule, forming a pentachlororuthenate anion. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium pentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with ammonium chloride in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The resulting product is then cooled and filtered to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. These steps can involve recrystallization and the use of advanced filtration techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium pentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state ruthenium complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under controlled temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes, such as ruthenium tetroxide.
Reduction: Lower oxidation state complexes, such as ruthenium(II) complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Ammonium pentachlororuthenate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which ammonium pentachlororuthenate exerts its effects involves the coordination of the ruthenium center with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands. In catalytic processes, the ruthenium center facilitates the activation and transformation of substrates through coordination and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium hexachlororuthenate (IV): Another ruthenium complex with six chloride ligands.
Hexaammineruthenium (II) chloride: A ruthenium complex with six ammine ligands.
Pentaamminechlororuthenium (III) chloride: A ruthenium complex with five ammine ligands and one chloride ligand.
Uniqueness
Ammonium pentachlororuthenate is unique due to its specific coordination environment, which includes five chloride ligands and one water molecule. This unique structure imparts distinct chemical properties and reactivity compared to other ruthenium complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
Cl5H8N2Ru |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
azane;trichlororuthenium;dihydrochloride |
InChI |
InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
InChI-Schlüssel |
AEETWQIZFGAMIM-UHFFFAOYSA-K |
Kanonische SMILES |
N.N.Cl.Cl.Cl[Ru](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
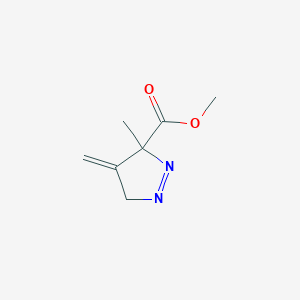
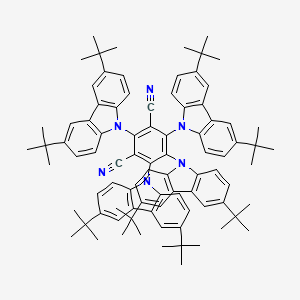
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
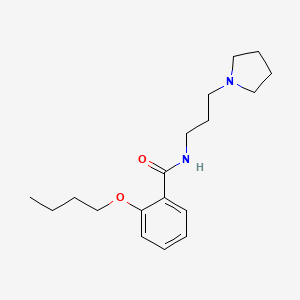
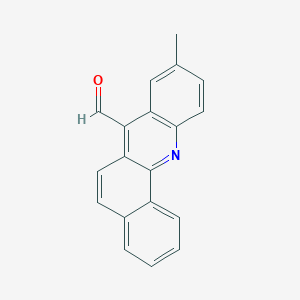
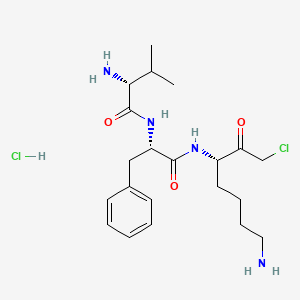
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)


![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
